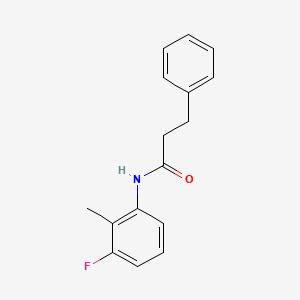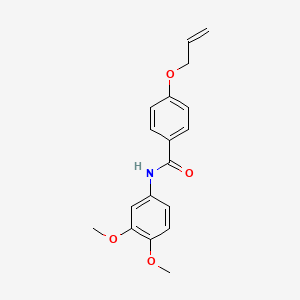
N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide
説明
N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide, also known as F-Phenibut, is a synthetic derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA). F-Phenibut has been shown to have anxiolytic, sedative, and nootropic effects, making it a potential candidate for the treatment of anxiety, insomnia, and cognitive disorders.
作用機序
N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide binds to the GABA-B receptor, which is a metabotropic receptor that regulates the release of neurotransmitters such as dopamine and serotonin. By binding to this receptor, this compound can modulate the release of these neurotransmitters, leading to its anxiolytic and sedative effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which are important for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro assays. These effects include increased GABA release, enhanced dopamine and serotonin signaling, and decreased neuronal excitability. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide has a number of advantages for use in scientific research, including its high potency and selectivity for GABA-B receptors, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential for abuse and dependence, and the need for careful dosing and monitoring to avoid adverse effects.
将来の方向性
There are a number of potential future directions for research on N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide, including its use as a therapeutic agent for anxiety, insomnia, and cognitive disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, as well as to optimize its dosing and administration for maximum efficacy and safety. Finally, research on the synthesis and purification of this compound may lead to the development of more efficient and cost-effective methods for producing this compound for scientific research purposes.
科学的研究の応用
N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide has been studied extensively in animal models and in vitro assays to elucidate its mechanism of action and potential therapeutic applications. Its anxiolytic and sedative properties have been shown to be mediated through its binding to GABA receptors in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. Its nootropic effects may be due to its ability to enhance cognitive function and memory consolidation through its interactions with glutamatergic and dopaminergic systems.
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPSZHPGZQUAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4408719.png)
![3-[(cyclopentylamino)carbonyl]phenyl acetate](/img/structure/B4408727.png)
![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)
![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4408772.png)

![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)
![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)
